An In-depth Technical Guide to 2-Bromo-6-iodopyridine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Bromo-6-iodopyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural feature, possessing two different halogen atoms at the 2 and 6 positions of the pyridine ring, allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This regioselectivity makes it a valuable precursor for the synthesis of complex, polysubstituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals, particularly in the development of anti-cancer agents, and in the construction of organic light-emitting diodes (OLEDs).[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Bromo-6-iodopyridine, complete with experimental protocols and data presented for easy reference.
Chemical Properties and Structure
2-Bromo-6-iodopyridine is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃BrIN | PubChem |
| Molecular Weight | 283.89 g/mol | PubChem |
| Melting Point | 137-147 °C | Multiple Sources |
| Boiling Point | 282.4±25.0 °C (Predicted) | PubChem |
| Density | 2.553±0.06 g/cm³ (Predicted) | PubChem |
| Appearance | White to orange to green powder to crystal | Chem-Impex |
Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-6-iodopyridine | PubChem |
| CAS Number | 234111-08-1 | PubChem |
| SMILES | C1=CC(=NC(=C1)I)Br | PubChem |
| InChI | InChI=1S/C5H3BrIN/c6-4-2-1-3-5(7)8-4/h1-3H | PubChem |
| InChIKey | KJOQMWRTNVBXEV-UHFFFAOYSA-N | PubChem |
Synthesis of 2-Bromo-6-iodopyridine
Proposed Synthetic Pathway
A potential synthetic route starts from 2-amino-6-bromopyridine. The amino group can be converted to a diazonium salt, which is then displaced by an iodide.
Illustrative Experimental Protocol (Adapted from similar syntheses)
Step 1: Diazotization of 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine (1.0 eq.) is dissolved in a mixture of water and concentrated sulfuric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to form the diazonium salt.
Step 2: Iodination In a separate flask, a solution of potassium iodide (1.5 eq.) in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield 2-Bromo-6-iodopyridine.
Reactivity and Experimental Protocols
The differential reactivity of the C-I and C-Br bonds in 2-Bromo-6-iodopyridine is a key feature for its utility in organic synthesis. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position.
Suzuki-Miyaura Coupling (Selective at the 6-position)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Due to the higher reactivity of the C-I bond, the reaction can be performed selectively at the 6-position of 2-Bromo-6-iodopyridine.
Experimental Protocol (Representative)
-
Reaction Setup: In a flask equipped with a condenser and a magnetic stirrer, combine 2-Bromo-6-iodopyridine (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. Purge the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Reaction: Heat the mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the 2-bromo-6-arylpyridine product.
Sonogashira Coupling (Selective at the 6-position)
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction proceeds selectively at the C-I bond of 2-Bromo-6-iodopyridine.
Experimental Protocol (Representative)
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Bromo-6-iodopyridine (1.0 eq.), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., copper(I) iodide, 0.04-0.10 eq.).
-
Addition of Reagents: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (2-3 eq.). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-6-(alkynyl)pyridine.
Buchwald-Hartwig Amination (Selective at the 6-position)
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. The higher reactivity of the C-I bond allows for selective amination at the 6-position.
Experimental Protocol (Representative)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-6-iodopyridine (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a phosphine ligand (e.g., XPhos, 0.02-0.10 eq.), and a base (e.g., sodium tert-butoxide, 1.4 eq.) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the 2-bromo-6-aminopyridine derivative.
Role in Drug Discovery and Signaling Pathways
2-Bromo-6-iodopyridine serves as a crucial starting material in the synthesis of various biologically active compounds, including kinase inhibitors for cancer therapy. While the compound itself is not an active pharmaceutical ingredient, its derivatives have been shown to target specific signaling pathways implicated in cancer progression. For instance, substituted pyridines are core structures in many tyrosine kinase inhibitors (TKIs), which block signaling pathways that drive cell proliferation and survival.
Spectroscopic Data
As of the time of this guide, detailed experimental spectroscopic data for 2-Bromo-6-iodopyridine is not widely published. However, predicted data and analysis of similar compounds can provide valuable guidance for characterization.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5 - 7.7 | t | H-4 |
| ~7.3 - 7.5 | d | H-3 |
| ~7.1 - 7.3 | d | H-5 |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-2 (C-Br) |
| ~140 | C-6 (C-I) |
| ~139 | C-4 |
| ~130 | C-3 |
| ~125 | C-5 |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1570 - 1540 | Strong | C=C/C=N stretching (pyridine ring) |
| 1450 - 1420 | Strong | C=C/C=N stretching (pyridine ring) |
| ~1100 | Medium | C-Br stretch |
| ~1000 | Medium | C-I stretch |
Mass Spectrometry
The mass spectrum of 2-Bromo-6-iodopyridine would be expected to show a molecular ion peak (M⁺) at m/z 283 and 285 in a roughly 1:1 ratio, characteristic of a compound containing one bromine atom. The fragmentation pattern would likely involve the loss of bromine and iodine radicals.
Safety Information
2-Bromo-6-iodopyridine should be handled with care in a laboratory setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
